![molecular formula C20H16N4O B2961110 (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole CAS No. 315699-62-8](/img/structure/B2961110.png)
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole
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Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions involving this compound would likely involve studying the changes it undergoes during reactions with other substances . A theoretical analysis of chemical reactions could be used to construct an efficient method for analyzing the structural variations of molecules and chemical reactions involving changes in molecular charge .Scientific Research Applications
Formation and Reactivity of N-Heterocyclic Carbenes
The formation of N-heterocyclic carbenes (NHCs) through tautomerization of mesomeric betaines and their reactivity has been a significant area of research. For instance, 2-(Imidazolium-1-yl)phenolates, which are conjugated heterocyclic mesomeric betaines, can tautomerize to NHCs and form complex compounds with palladium and boron. These compounds represent a new heterocyclic ring system, showcasing the versatility of imidazole derivatives in synthesizing new materials and catalysts (Ming Liu et al., 2016).
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated Schiff bases have been investigated as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity/selectivity, making them potential tools for detecting metal ions in various environments (G. Suman et al., 2019).
Antitumor Agents
The synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives as antitumor agents have shown promising results. Compounds with specific hydroxyl substitutions exhibited excellent antitumor activity, highlighting the potential of imidazole derivatives in cancer therapy (Zicheng Li et al., 2014).
Catalysis and Synthetic Applications
Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been developed as efficient catalysts for C-N bond formation. These complexes facilitate reactions under solvent-free conditions, demonstrating the utility of imidazole derivatives in green chemistry and catalysis (S. N. R. Donthireddy et al., 2020).
Antibacterial and Antimicrobial Studies
Imidazolyl Schiff bases, triazoles, and azetidinones derived from benzylidenehydrazinyl imidazoles have been synthesized and evaluated for their antimicrobial activities. These compounds showed excellent antibacterial activity against various strains, indicating their potential in developing new antimicrobial agents (T. Rekha et al., 2019).
Future Directions
The future directions for research on this compound could involve exploring novel biocompatible materials, automating bioremediation, and converging with cutting-edge fields such as nanotechnology . This compound’s role in drug development and catalysis suggests it could be an essential component in advancing scientific discoveries.
properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-2-8-16(9-3-1)25-17-10-6-7-15(13-17)14-21-24-20-22-18-11-4-5-12-19(18)23-20/h1-14H,(H2,22,23,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCOZZLGDAWONE-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole |
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